molecular formula C22H26FN5O4 B2723463 2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 1190002-89-1

2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Cat. No. B2723463
CAS RN: 1190002-89-1
M. Wt: 443.479
InChI Key: WWKDEHZDZYUOBI-UHFFFAOYSA-N
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Description

2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C22H26FN5O4 and its molecular weight is 443.479. The purity is usually 95%.
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Scientific Research Applications

Pharmacokinetic and Pharmacodynamic Characterization

The compound has been investigated for its pharmacokinetic and pharmacodynamic properties, particularly in the context of developing new medications. For instance, research has focused on evaluating the compound's absorption, distribution, metabolism, and excretion (ADME) profiles to predict its behavior in human bodies. Studies have also looked into its binding affinity to specific receptors and its efficacy in various models, providing crucial data for dose selection in clinical trials (Garner et al., 2015).

Toxicological Assessment

Toxicological studies are vital for understanding the safety profile of chemical compounds. Research in this area has included safety pharmacology and neurotoxicity studies, aiming to identify any potential adverse effects the compound may have on biological systems. Such studies are indispensable for determining the compound's safety margins and for regulatory submissions (Garner et al., 2015).

Environmental Impact and Exposure

Investigations into the environmental presence and human exposure to such compounds are critical, especially for those used in pharmaceuticals, personal care products, or as industrial chemicals. Studies have been conducted to measure the levels of related compounds in environmental samples and human biomarkers, assessing the potential for human exposure and the implications for public health (Ericson Jogsten et al., 2010).

Biomarker Identification for Exposure

Research has also focused on identifying biomarkers of exposure to such chemicals, which is essential for epidemiological studies linking exposure to health outcomes. The identification of specific metabolites in biological samples can help in understanding the extent of exposure and the potential risks associated with these compounds (Wang & Kannan, 2013).

properties

IUPAC Name

2-[1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN5O4/c1-3-28-20-19(14(2)25-28)26(13-18(29)24-11-17-5-4-10-32-17)22(31)27(21(20)30)12-15-6-8-16(23)9-7-15/h6-9,17H,3-5,10-13H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWKDEHZDZYUOBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N(C(=O)N(C2=O)CC3=CC=C(C=C3)F)CC(=O)NCC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.